3-Fluoroazetidine-3-carboxylic acid
Overview
Description
3-Fluoroazetidine-3-carboxylic acid is a cyclic fluorinated beta-amino acid . It has a molecular weight of 119.1 and is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine . This yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after the reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group . Changing the N-protecting group to a Boc-group allows further oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a fluorinated heterocyclic amino acid . The successful pathway includes the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include bromofluorination, reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group . Changing the N-protecting group to a Boc-group allows further oxidation .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 119.1 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Fluoroazetidine-3-carboxylic acid has significant potential as a building block in medicinal chemistry. It has been synthesized through various methods, with one successful pathway involving the bromofluorination of specific precursors, leading to the creation of a new fluorinated heterocyclic amino acid. This synthesis process is important for the development of novel pharmaceutical compounds (Van Hende et al., 2009).
Potential in Cancer Research
Studies have shown that derivatives of 3-fluoroazetidinecarboxylic acids, particularly as iminosugars, can inhibit the growth of pancreatic cancer cells. This indicates its potential utility in developing new treatments or therapies for cancer (Liu et al., 2015).
Role in Antibacterial Agents
This compound derivatives have been utilized in the synthesis of various antibacterial agents. The structural characteristics of these derivatives, including stereochemistry, significantly influence their potency and efficacy in treating bacterial infections (Frigola et al., 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoroazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHBCHSYYDAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295297 | |
Record name | 3-Fluoro-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-85-1 | |
Record name | 3-Fluoro-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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